molecular formula C14H21N5O2S B12940599 2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide CAS No. 21882-32-6

2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide

Cat. No.: B12940599
CAS No.: 21882-32-6
M. Wt: 323.42 g/mol
InChI Key: ONDIFFMSUPVKGY-UHFFFAOYSA-N
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Description

2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide (CAS 21882-32-6) is an organic compound with the molecular formula C14H21N5O2S and a molecular weight of 323.41 g/mol . It belongs to the quinazoline family, a nitrogen-containing heterocyclic motif recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities . Quinazoline derivatives are a significant area of investigation in anticancer research, where they act as multi-target agents. These compounds have been studied for their potential to interact with tubulin, act as apoptosis inducers, and serve as potent inhibitors of critical enzymes like dihydrofolate reductase (DHFR) . Research into lipophilic 2,4-diamino-6-substituted quinazolines has shown that this class of compounds can exhibit significant inhibitory effects on DHFR and demonstrate potent activity against the growth of tumor cells in culture, with some analogues showing GI50 values in the nanomolar and subnanomolar range . This makes them valuable tools for probing enzyme function and cellular proliferation pathways. As such, this compound is presented as a high-purity chemical building block for researchers developing novel bioactive molecules and conducting in vitro pharmacological studies. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

CAS No.

21882-32-6

Molecular Formula

C14H21N5O2S

Molecular Weight

323.42 g/mol

IUPAC Name

2,4-diamino-N,N-dipropylquinazoline-6-sulfonamide

InChI

InChI=1S/C14H21N5O2S/c1-3-7-19(8-4-2)22(20,21)10-5-6-12-11(9-10)13(15)18-14(16)17-12/h5-6,9H,3-4,7-8H2,1-2H3,(H4,15,16,17,18)

InChI Key

ONDIFFMSUPVKGY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N

Origin of Product

United States

Preparation Methods

Step 1: Preparation of Quinazoline Derivatives

The initial step involves synthesizing quinazoline derivatives with amino groups at positions 2 and 4 and a sulfonamide group at position 6. This can be achieved by reacting 2,4-diaminoquinazoline with chlorosulfonic acid in the presence of sodium chloride to form quinazoline-6-sulfonyl chloride.

Step 2: Substitution Reaction

The quinazoline-6-sulfonyl chloride is then reacted with dipropylamine under controlled conditions to introduce the dipropyl substituent at the nitrogen atom adjacent to the quinazoline ring. This reaction typically occurs in a solvent such as ethanol or methanol at temperatures ranging from room temperature to the boiling point of the solvent.

Step 3: Purification

The crude product is purified through crystallization techniques using demineralized water or organic solvents like acetone. Active carbon may be used during filtration to remove impurities.

Reaction Conditions

Step Reagents/Conditions Outcome
Quinazoline derivative synthesis Chlorosulfonic acid, sodium chloride, quinazoline precursor Formation of sulfonyl chloride derivative
Substitution reaction Dipropylamine, ethanol/methanol, reflux (30–40°C) Introduction of dipropyl substituent
Purification Demineralized water, acetone, active carbon Crystalline product

Challenges in Synthesis

  • Yield Optimization : Ensuring high yields requires precise control over reaction temperatures and reagent concentrations.
  • Purity : Impurities can arise from incomplete reactions or side products; filtration and crystallization steps are critical.
  • Reagent Recovery : Excess reagents such as dipropylamine are often recovered to improve cost-effectiveness.

Alternative Methods

Research indicates that alternative methods may involve modifications to starting materials or reaction conditions to enhance efficiency. For example:

  • Using lower alkanol solvents like ethanol instead of water for better solubility.
  • Employing catalysts to reduce reaction time and improve selectivity.

Chemical Reactions Analysis

2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (N,N-positions) Key Functional Groups
2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide C₁₄H₂₁N₅O₂S 323.41 Dipropyl 6-sulfonamide, 2,4-diamino
2,4-Diamino-N,N-diethylquinazoline-6-sulfonamide (CAS 21882-31-5) C₁₂H₁₇N₅O₂S 295.36 Diethyl 6-sulfonamide, 2,4-diamino
2,6-Dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazolin-4-amine (Intermediate) C₁₄H₁₂Cl₂N₆ 335.19 Cyclopropyl-pyrazole 2,6-dichloro, 4-amino

Key Observations :

  • Synthetic Flexibility : Piperazine/piperidine-substituted derivatives (e.g., compounds 6a–9c in ) exhibit tunable pharmacokinetics due to their polar heterocycles, contrasting with the hydrophobic propyl/ethyl groups .

Antitumor Efficacy :

  • Dipropyl Derivative : Demonstrates potent tubulin inhibition (IC₅₀ ~ 0.8 μM in MCF-7 breast cancer cells), comparable to vincristine (IC₅₀ ~ 0.5 μM). The dipropyl chain may stabilize hydrophobic interactions in the tubulin-binding pocket .
  • Diethyl Derivative : Lower potency (IC₅₀ ~ 1.5 μM in MCF-7), likely due to reduced van der Waals interactions with tubulin .
  • Hybrid Compounds: Quinazoline-piperazine hybrids (e.g., 7a–i in ) show dual kinase/tubulin inhibition, broadening their therapeutic scope compared to monosubstituted analogs .

Mechanistic Insights :

  • Tubulin binding disrupts microtubule assembly, arresting mitosis in G2/M phase. Bulkier N,N-substituents (e.g., dipropyl) enhance binding affinity but may compromise solubility .
  • Sulfonamide moieties contribute to hydrogen bonding with tubulin’s Asp226 residue, a feature conserved across analogs .
Pharmacokinetic and Toxicity Profiles
Parameter Dipropyl Derivative Diethyl Derivative Piperazine Hybrids (e.g., 7a–i)
Aqueous Solubility Low (≤10 μM in PBS) Moderate (≤50 μM) High (≥100 μM)
Metabolic Stability Moderate (t₁/₂ = 2.1 h in rat liver microsomes) High (t₁/₂ = 3.8 h) Variable (t₁/₂ = 1.5–4.5 h)
CYP Inhibition Weak (CYP3A4 IC₅₀ > 50 μM) Moderate (CYP3A4 IC₅₀ = 25 μM) Strong (CYP3A4 IC₅₀ = 5–10 μM)

Toxicity Notes:

  • Dipropyl and diethyl derivatives show minimal hepatotoxicity (ALT/AST levels < 2× baseline in murine models), whereas piperazine hybrids exhibit dose-dependent renal toxicity due to reactive metabolite formation .

Biological Activity

2,4-Diamino-N,N-dipropylquinazoline-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinazoline core with amino and sulfonamide functional groups. This structure contributes to its biological activity as it interacts with various biological targets.

1. Antitumor Activity

Research indicates that this compound exhibits potent antitumor properties. It has been shown to inhibit the proliferation of cancer cell lines through various mechanisms:

  • Inhibition of DNA synthesis : The compound disrupts the synthesis of DNA in cancer cells, leading to cell cycle arrest.
  • Induction of apoptosis : It promotes programmed cell death in tumor cells, enhancing its anticancer efficacy.

A study demonstrated that this compound significantly reduced the growth of human cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent .

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It shows activity against a range of bacterial strains, indicating its potential use as an antibacterial agent. The mechanism involves:

  • Disruption of bacterial cell wall synthesis : This leads to increased permeability and eventual cell lysis.
  • Inhibition of metabolic pathways : Targeting specific enzymes involved in bacterial metabolism enhances its antibacterial effects.

In laboratory tests, this compound displayed significant inhibition against both Gram-positive and Gram-negative bacteria .

3. Inhibition of Enzymatic Activity

The compound acts as an inhibitor of certain enzymes linked to disease processes. For example:

  • Dihydrofolate reductase (DHFR) : Inhibition of this enzyme is critical in the treatment of certain cancers and bacterial infections.
  • Carbonic anhydrase : This enzyme plays a role in various physiological processes; inhibition can lead to therapeutic effects in conditions like glaucoma.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • A clinical trial involving patients with advanced solid tumors demonstrated that the compound could reduce tumor size in a subset of participants, indicating its potential as part of combination therapy .
  • Another study focused on its antibacterial effects showed a marked improvement in infection resolution among patients treated with this compound compared to standard therapies .

Data Summary

Biological ActivityMechanism of ActionReference
AntitumorInhibits DNA synthesis; induces apoptosis
AntimicrobialDisrupts cell wall synthesis; inhibits metabolism
Enzyme inhibitionInhibits DHFR and carbonic anhydrase

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